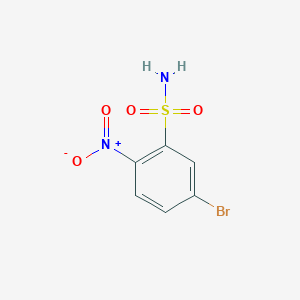

5-Bromo-2-nitrobenzenesulfonamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H5BrN2O4S |

|---|---|

Molecular Weight |

281.09 g/mol |

IUPAC Name |

5-bromo-2-nitrobenzenesulfonamide |

InChI |

InChI=1S/C6H5BrN2O4S/c7-4-1-2-5(9(10)11)6(3-4)14(8,12)13/h1-3H,(H2,8,12,13) |

InChI Key |

IVPWIJSCRFTASK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)S(=O)(=O)N)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo 2 Nitrobenzenesulfonamide and Its Analogues

Classical and Modern Approaches to the Benzenesulfonamide (B165840) Scaffold

The benzenesulfonamide core is a fundamental structure in medicinal and organic chemistry. researchgate.net Its synthesis can be achieved through various established and contemporary methods, focusing on the regioselective installation of nitro, halogen, and sulfonyl functionalities.

Regioselective Nitration Strategies for Aryl Precursors

The introduction of a nitro group onto an aromatic ring is a classic electrophilic aromatic substitution reaction. The regioselectivity, or the specific position of nitration, is controlled by the electronic properties of the substituents already present on the aryl precursor.

Directing Effects of Substituents:

Ortho-, Para-Directing Groups: Activating groups (e.g., alkyl, alkoxy, amino) and halogens direct the incoming nitro group to the positions ortho and para relative to themselves.

Meta-Directing Groups: Deactivating groups, such as a nitro group (-NO2) or a sulfonyl group (-SO3H, -SO2Cl), direct the incoming electrophile to the meta position.

For the synthesis of 5-Bromo-2-nitrobenzenesulfonamide, a precursor with an ortho-, para-directing group at position 1 (which will become C1 of the final product) would be nitrated at position 2 or 4. Conversely, a precursor with a meta-director at position 1 would lead to nitration at position 3 or 5.

Nitrating Agents and Conditions: The most common method for nitration involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. Modern approaches aim for milder conditions and higher regioselectivity, employing reagents like solid zeolite catalysts or carrying out the reaction in aqueous surfactant solutions. google.comrsc.orgresearchgate.net For instance, using a solid zeolite catalyst with concentrated nitric acid can favor the formation of the para isomer over the ortho isomer in the nitration of substituted benzenes. google.com

| Precursor Type | Directing Group | Position of Nitration | Relevance to Target Synthesis |

| Halobenzene (e.g., Bromobenzene) | -Br (ortho, para-directing) | Ortho and Para | Nitration of bromobenzene (B47551) would yield a mixture, with the para-isomer being a key intermediate. |

| Benzenesulfonic acid | -SO₃H (meta-directing) | Meta | Nitration of benzenesulfonic acid would place the nitro group at the meta position. |

| Anisole | -OCH₃ (ortho, para-directing) | Ortho and Para | Demonstrates regioselectivity with activating groups. google.com |

| Toluene | -CH₃ (ortho, para-directing) | Ortho and Para | A classic example of regioselective nitration. google.com |

Halogenation Protocols for Bromine Introduction on Aromatic Systems

The introduction of a bromine atom onto a benzene (B151609) ring is typically achieved through electrophilic aromatic substitution. This reaction requires a halogen and a catalyst to activate the halogen, making it more electrophilic. studymind.co.uk

Brominating Agents and Catalysts: The standard procedure involves reacting the aromatic compound with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, most commonly iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). studymind.co.ukscience-revision.co.uk The catalyst polarizes the Br-Br bond, creating a potent electrophile (Br⁺) that can be attacked by the electron-rich aromatic ring. science-revision.co.uk The reaction mechanism proceeds in three main steps:

Formation of the Electrophile: The Lewis acid reacts with bromine to form a more electrophilic complex.

Nucleophilic Attack: The π-electrons of the benzene ring attack the electrophilic bromine, disrupting the ring's aromaticity and forming a carbocation intermediate known as a sigma complex or arenium ion.

Re-aromatization: A base removes a proton from the carbon atom bearing the bromine, restoring the aromatic system. studymind.co.uk

The position of bromination is dictated by the existing substituents on the ring, following the same ortho-, para-, and meta-directing rules as nitration. For instance, brominating nitrobenzene (B124822) results in m-bromonitrobenzene because the nitro group is a strong meta-director. orgsyn.org

| Brominating Agent | Catalyst / Conditions | Substrate Example | Product Example |

| Br₂ | FeBr₃ or AlCl₃ | Benzene | Bromobenzene |

| Br₂ | Iron powder (forms FeBr₃ in situ) | Nitrobenzene | m-Bromonitrobenzene. orgsyn.org |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), 0-5 °C | 2-Aminopyridine | 5-Bromo-2-aminopyridine. chemicalbook.com |

Sulfonylation Techniques for Sulfonamide Moiety Formation

The formation of the sulfonamide group (-SO₂NH₂) is a cornerstone of benzenesulfonamide synthesis. researchgate.net The process is generally a two-step sequence, though modern methods have streamlined this transformation.

Classical Method: Chlorosulfonation followed by Amination

Chlorosulfonation: The aromatic ring is treated with an excess of chlorosulfonic acid (ClSO₃H). This electrophilic substitution reaction introduces a sulfonyl chloride group (-SO₂Cl) onto the ring.

Amination: The resulting benzenesulfonyl chloride is then reacted with ammonia (B1221849) or a primary/secondary amine to form the corresponding sulfonamide. sci-hub.se This step is a nucleophilic acyl substitution where the amine displaces the chloride ion. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. nih.gov

Modern Synthetic Methods: Recent advancements have focused on developing more efficient and environmentally friendly sulfonylation protocols. These include:

One-Pot Syntheses: Methods have been developed for the one-pot synthesis of sulfonamides from aryl carboxylic acids, which undergo decarboxylative chlorosulfonylation followed by amination. nih.gov

Catalytic Approaches: Palladium-catalyzed coupling of aryl iodides with a sulfur dioxide surrogate can produce aryl ammonium (B1175870) sulfinates, which are then converted to sulfonamides in a one-pot process. organic-chemistry.org

Direct Sulfonylation: Direct oxidative coupling of thiols with amines provides an atom-efficient route to sulfonamides, avoiding the need for pre-functionalized substrates like sulfonyl chlorides. rsc.org

| Method | Key Reagents | Intermediate | Description |

| Classical Two-Step | 1. ClSO₃H2. NH₃ / Amine | Aryl sulfonyl chloride | A robust and widely used method involving electrophilic chlorosulfonation followed by nucleophilic amination. sci-hub.senih.gov |

| From Carboxylic Acids | SOCl₂, Copper catalyst | Aryl sulfonyl chloride | A one-pot method converting readily available acids into sulfonamides. nih.gov |

| From Thiols | I₂O₅, Amines | Thiosulfonate | A direct synthesis method involving the oxidation of thiols in the presence of amines. rsc.org |

| From Aryl Halides | DABSO, Pd-catalyst, Amine | Aryl ammonium sulfinate | A catalytic cross-coupling approach using a sulfur dioxide surrogate. organic-chemistry.org |

Multi-Step Synthetic Routes

The synthesis of a polysubstituted benzene like this compound is a multi-step process where the order of reactions is critical to ensure the correct final arrangement of substituents. libretexts.orgyoutube.com

Sequential Functionalization of Aromatic Precursors

A logical synthetic pathway for this compound must strategically leverage the directing effects of the functional groups at each stage. One plausible retrosynthetic analysis suggests starting from a precursor where the directing effects can be exploited to install subsequent groups in the desired positions.

Proposed Synthetic Route:

A feasible route starts from 4-bromonitrobenzene, which is commercially available or can be synthesized by nitrating bromobenzene and separating the para-isomer.

Starting Material: 4-Bromonitrobenzene. In this molecule, the bromo group is ortho-, para-directing, while the nitro group is meta-directing.

Chlorosulfonation: The key step is the introduction of the sulfonyl chloride group. The position ortho to the bromine (C2) is also meta to the nitro group. The directing effects of both substituents reinforce the introduction of the electrophile (ClSO₃⁺) at this position. Therefore, treating 4-bromonitrobenzene with chlorosulfonic acid is expected to yield 5-bromo-2-nitrobenzenesulfonyl chloride with high regioselectivity.

Amination: The final step involves the reaction of the synthesized 5-bromo-2-nitrobenzenesulfonyl chloride with aqueous ammonia. This nucleophilic substitution reaction will replace the chloride on the sulfonyl group with an amino group (-NH₂), yielding the target compound, this compound.

This sequential approach ensures that each functional group is introduced in a controlled manner, leading to the desired 1,2,5-trisubstituted pattern. nih.govstackexchange.com

Optimized Reaction Conditions and Yield Enhancements in Preparation

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing reaction times and byproducts. For each step in the synthesis of this compound, conditions can be fine-tuned.

Nitration: In the synthesis of the 4-bromonitrobenzene precursor, controlling the temperature during nitration is essential to prevent the formation of dinitrated byproducts. The use of modern catalytic systems can also improve the para-selectivity. google.com

Chlorosulfonation: This reaction is typically performed using an excess of chlorosulfonic acid, which also serves as the solvent. The reaction is often run at or slightly above room temperature. Careful, slow addition of the aryl precursor to the acid is necessary to control the exothermic reaction.

Amination: The reaction of the sulfonyl chloride with ammonia is generally efficient. Using a concentrated aqueous solution of ammonia at low temperatures (e.g., 0 °C) can help control the reaction rate and improve the yield. Some syntheses of related benzenesulfonamides report stirring the reaction mixture at room temperature for several hours to ensure completion. nih.gov

The table below summarizes hypothetical optimized conditions for the key chlorosulfonation step, based on general procedures for similar transformations.

| Step | Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Potential Yield |

| Chlorosulfonation | 4-Bromonitrobenzene | Chlorosulfonic acid (excess) | None (reagent as solvent) | 25-40 | 2-4 | Good to Excellent |

| Amination | 5-Bromo-2-nitrobenzenesulfonyl chloride | Conc. Aqueous Ammonia | Acetone or Dichloromethane (B109758) | 0 to Room Temp | 3-5 | High |

By carefully selecting the synthetic route and optimizing the conditions for each reaction, this compound can be prepared efficiently and with high purity, leveraging a combination of classical and modern synthetic organic chemistry principles.

Advanced and Green Synthetic Methods

The synthesis of sulfonamides, including this compound, has evolved significantly, moving towards more efficient, atom-economical, and environmentally benign processes. These advanced methods prioritize the use of catalysts, one-pot procedures, and optimized reaction media to improve yields and reduce waste.

Catalytic Approaches to Carbon-Halogen and Carbon-Sulfur Bond Formation

The construction of the core structure of aryl sulfonamides relies heavily on the formation of carbon-sulfur (C-S) and, in the context of analogues, carbon-halogen (C-X) bonds. Catalysis is central to achieving these transformations with high efficiency and selectivity.

Palladium-Catalyzed C-S Bond Formation: A significant advancement in sulfonamide synthesis is the use of transition metal catalysis to form the key C-S bond. One such method involves the palladium-catalyzed chlorosulfonylation of arylboronic acids. nih.gov This approach is notable for its ability to directly install a sulfonyl chloride group onto an aromatic ring under mild conditions, which can then be reacted with ammonia or an amine to form the final sulfonamide. The process demonstrates considerable functional group tolerance. nih.gov A proposed catalytic cycle suggests the insertion of Pd(0) into the SO₂–OPh bond of a phenyl chlorosulfate, followed by transmetallation with the arylboronic acid and subsequent reductive elimination to yield the arylsulfonyl chloride. nih.gov

Nickel-Catalyzed C-N Bond Formation: While not a C-S or C-X bond formation, the final step in many sulfonamide syntheses involves creating a C-N bond between an aryl ring and the sulfonamide nitrogen, or an S-N bond between the sulfonyl group and an amine. Photosensitized nickel catalysis has emerged as a powerful tool for coupling aryl halides with sulfonamides. princeton.edu This method provides access to a wide range of N-aryl sulfonamides and is notable for its efficiency, which can be enhanced by an organic sensitizer (B1316253) like benzophenone. princeton.edu Mechanistic studies point towards an energy-transfer mechanism where a triplet excited Ni(II) complex undergoes C-N bond reductive elimination. princeton.edu

Copper-Catalyzed Reactions: Copper catalysts are also widely employed. For instance, the copper-catalyzed amidation of allylic and benzylic C-H bonds can be used to couple various hydrocarbons with sulfonamides. organic-chemistry.org This highlights the potential for creating analogues by functionalizing different parts of the molecule.

Organocatalysis: Organocatalysis offers a metal-free alternative for C-S bond formation. The sulfa-Michael addition, which is the 1,4-addition of a sulfur nucleophile to an unsaturated acceptor, is a prime example. acs.org Chiral organocatalysts can promote these additions with high enantioselectivity, which is crucial for the synthesis of biologically active molecules. acs.org

The following table summarizes key catalytic approaches relevant to the synthesis of sulfonamides and their precursors.

| Catalytic System | Reaction Type | Key Features | Reference |

| Palladium(0) | Chlorosulfonylation of Arylboronic Acids | Forms arylsulfonyl chlorides under mild conditions; good functional group tolerance. | nih.gov |

| Nickel/Photocatalyst | Sulfonamidation of Aryl Halides | Efficient C-N bond formation; proceeds via an excited-state Ni(II) complex. | princeton.edu |

| Copper(I) | C-H Amidation | Couples hydrocarbons with sulfonamides; useful for creating diverse analogues. | organic-chemistry.org |

| Organocatalysts | Sulfa-Michael Addition | Metal-free C-S bond formation; can be performed with high enantioselectivity. | acs.org |

One-Pot and Cascade Reactions for Expedited Synthesis

To enhance synthetic efficiency, reduce purification steps, and minimize waste, one-pot and cascade reactions are increasingly favored. These strategies combine multiple reaction steps into a single operation without isolating intermediates.

Cascade Reactions: Cascade reactions, where a series of intramolecular or intermolecular transformations occur sequentially in a single pot, offer an elegant route to complex molecules from simple starting materials. A novel regiospecific cascade synthesis has been developed for sulfonamide derivatives starting from N-(2-polychloroethyl)sulfonamides. nih.gov This process involves the formation of aziridine (B145994) intermediates, which then undergo further recyclization and substitution to yield the final sulfonamide structures. nih.gov Another approach uses an electrooxidative radical cascade cyclization of 1,6-enynes to access new classes of sulfonamides containing medium-sized rings under metal- and chemical oxidant-free conditions. nih.gov

One-Pot Syntheses: One-pot methodologies are particularly useful for synthesizing sulfonamides from readily available precursors. A notable example is the conversion of 2-mercaptobenzimidazole (B194830) into 2-benzimidazolesulfonyl chloride using an H₂O₂–PCl₅ system, which then reacts in the same pot with various amines to produce N-substituted 2-benzimidazolesulfonamides in excellent yields. hakon-art.com Although this example produces a heterocyclic sulfonamide, the principle of in-situ generation of the sulfonyl chloride followed by amination is broadly applicable. Similarly, the Kabachnik-Fields reaction provides a one-pot route to α-aminophosphonates, demonstrating a solvent-free condensation of an aldehyde, an amine, and a dialkyl phosphite, a strategy that can be conceptually adapted for related multicomponent reactions. mdpi.com

The table below outlines examples of these expedited synthetic strategies.

| Strategy | Starting Materials | Key Transformation | Advantages | Reference |

| Cascade Reaction | N-(2-polychloroethyl)sulfonamides, Mercaptoethanol | Cyclization to aziridine, recyclization, substitution | Regiospecific, creates cyclic or open-chain sulfonamides. | nih.gov |

| Electrooxidative Cascade | 1,6-enynes, Sulfonamides | Radical cascade cyclization | Forms medium-sized rings, mild, metal-free. | nih.gov |

| One-Pot Synthesis | 2-Mercaptobenzimidazole, Amines | In-situ oxidative chlorination and amination | Efficient, high yields, short reaction times. | hakon-art.com |

Solvent Effects and Reaction Medium Optimization in Sulfonamide Synthesis

The choice of solvent or reaction medium is a critical parameter that can dramatically influence reaction rates, yields, and selectivity. Modern synthetic chemistry emphasizes the use of green and reusable solvents.

Deep Eutectic Solvents (DESs): A sustainable and scalable protocol for synthesizing sulfonamides has been developed using deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea. uniba.it These reactions can proceed at room temperature under aerobic conditions, yielding products in high yields. The success of the reaction in these media depends on a balance between the rate of product formation and the competing hydrolysis of the sulfonyl chloride precursor. uniba.it The use of DESs is particularly advantageous as they are often biodegradable, non-toxic, and cost-effective. uniba.it

Solvent Influence on Reaction Pathways: The polarity and coordinating ability of a solvent can alter reaction outcomes. In a study on the synthesis of sulfinamides from sulfonyl chlorides, dichloromethane (CH₂Cl₂) was found to be the optimal solvent, while reactions in more polar or coordinating solvents like acetonitrile (ACN), tetrahydrofuran (B95107) (THF), and ethyl acetate (B1210297) (EtOAc) gave poor yields. nih.gov Temperature also plays a key role, with lower temperatures sometimes favoring the formation of the desired product over side-reactions. nih.gov

Microwave-Assisted Synthesis: The combination of specific solvents with microwave irradiation can dramatically accelerate reactions. For instance, using an alcohol as a solvent under microwave heating significantly increased the rate of C-N coupling in the synthesis of N-sulfonyl ynamides. organic-chemistry.org

The following table details the impact of different reaction media on sulfonamide synthesis.

| Reaction Medium | Reaction Type | Effect | Reference |

| Choline Chloride/Glycerol (DES) | Sulfonamide synthesis from sulfonyl chlorides and amines | Enables sustainable, scalable synthesis at room temperature; high yields. | uniba.it |

| Dichloromethane (CH₂Cl₂) | Sulfinamide synthesis from sulfonyl chlorides | Found to be the optimal solvent compared to ACN, THF, or EtOAc. | nih.gov |

| Alcohol/Microwave | C-N coupling for N-sulfonyl ynamides | Synergistic effect dramatically increases reaction rate. | organic-chemistry.org |

| Dimethyl Carbonate (DMC) | Sulfonylurea synthesis | Acts as an efficient and green solvent for the reaction at room temperature. | organic-chemistry.org |

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

The final stage of any synthesis is the purification and isolation of the target compound in high purity. For this compound and its intermediates, a combination of classical and modern techniques is employed.

The specific purification protocol depends on the physical and chemical properties of the product and the impurities present. Common methods described in the synthesis of related bromo-nitro aromatic compounds and sulfonamides include:

Work-up: The initial step after reaction completion often involves quenching the reaction mixture, typically by pouring it onto crushed ice. orgsyn.org This is followed by neutralization or pH adjustment. For example, adjusting the pH to 9 with aqueous ammonia can precipitate the product or prepare the mixture for extraction. orgsyn.org

Extraction: Liquid-liquid extraction is a standard method to separate the desired product from the aqueous reaction mixture. Ethers, such as diethyl ether, and other organic solvents are commonly used to extract the compound from the aqueous phase. orgsyn.org The combined organic layers are then typically washed with brine or water, dried over an anhydrous salt like MgSO₄, and concentrated under reduced pressure. orgsyn.org

Filtration: When the product is a solid that precipitates from the reaction mixture, it can be isolated by simple filtration. This is common when using solvents like deep eutectic solvents, where the product can be isolated after decantation and extraction. uniba.it Filtration is also used to remove solid catalysts or reagents. chemicalbook.com

Recrystallization: This is one of the most powerful techniques for purifying solid compounds. The crude product is dissolved in a hot solvent or solvent mixture and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the mother liquor. For compounds similar to this compound, solvent systems like heptane/toluene have been used. orgsyn.org Other common recrystallization solvents include water, methanol (B129727), ethanol, and isopropanol. google.com

Chromatography: While not explicitly detailed in every procedure, column chromatography is an indispensable tool for separating complex mixtures and isolating highly pure compounds, especially when recrystallization is ineffective.

Distillation: For liquid intermediates or precursors, fractional distillation under reduced pressure can be an effective purification method. orgsyn.org

Reactivity and Chemical Transformations of 5 Bromo 2 Nitrobenzenesulfonamide

Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) in 5-bromo-2-nitrobenzenesulfonamide is a versatile functional group that can undergo a variety of chemical reactions. Its reactivity is influenced by the presence of the electron-withdrawing nitro group and the bromine atom on the benzene (B151609) ring.

N-Alkylation and Acylation Reactions

The acidic nature of the sulfonamide proton facilitates N-alkylation and N-acylation reactions. The electron-withdrawing 2-nitro group enhances the acidity of the N-H proton, making it amenable to deprotonation by a base, followed by reaction with an electrophile.

N-Alkylation:

N-alkylation of sulfonamides, including those derived from 2-nitrobenzenesulfonamide, can be achieved using various methods. A common approach involves the use of a base to deprotonate the sulfonamide, generating a nucleophilic nitrogen species that can then react with an alkylating agent, such as an alkyl halide. nih.gov For instance, the reaction of 5-bromothiophene-2-sulfonamide (B1270684) with alkyl bromides in the presence of lithium hydride (LiH) in dimethylformamide (DMF) yields the corresponding N-alkylated products. nih.gov Another method involves the use of anion exchange resins, where the sulfonamide is supported on the resin and then treated with an alkyl halide. tandfonline.com This technique has been shown to produce mono-N-alkylated sulfonamides in high yields. tandfonline.com The Fukuyama amine synthesis provides a powerful route to secondary amines by alkylating nitrobenzenesulfonamides under mild conditions, such as the Mitsunobu reaction or using a weak base and an alkyl halide. chem-station.com Manganese-catalyzed N-alkylation of sulfonamides using alcohols as alkylating agents has also been developed, offering an efficient "borrowing hydrogen" approach. acs.org

N-Acylation:

Similar to alkylation, N-acylation can be performed on the sulfonamide nitrogen. This typically involves the reaction of the sulfonamide with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a base to facilitate the reaction. N-Carboalkoxy-2-nitrobenzenesulfonamides can be prepared by the acylation of 2-nitrobenzenesulfonamide. researchgate.net

The following table summarizes some examples of N-alkylation reactions on related sulfonamides:

| Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Product | Yield (%) |

| 5-Bromothiophene-2-sulfonamide | Bromoethane | LiH | DMF | 5-Bromo-N-ethylthiophene-2-sulfonamide | 72 |

| 5-Bromothiophene-2-sulfonamide | 1-Bromopropane | LiH | DMF | 5-Bromo-N-propylthiophene-2-sulfonamide | 78 |

| p-Toluenesulfonamide | Benzyl alcohol | Mn(I) PNP pincer catalyst | Xylenes | N-Benzyl-p-toluenesulfonamide | 95 |

Sulfonamide Deprotection Strategies (e.g., Nosyl Group Removal)

The 2-nitrobenzenesulfonyl (nosyl) group is a widely used protecting group for amines due to its facile removal under mild conditions. researchgate.netrsc.org This deprotection is a key advantage over the tosyl group. chem-station.com The removal of the nosyl group is typically achieved through nucleophilic aromatic substitution with a thiol, such as thiophenol or β-mercaptoethanol, in the presence of a base like potassium hydroxide (B78521) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). chem-station.comnih.gov The reaction proceeds through the formation of a Meisenheimer complex. chem-station.com Odorless thiols, like p-mercaptobenzoic acid, have also been found to be effective for cleaving the nosyl group. researchgate.net Furthermore, a protocol using a solid-supported thiol has been developed for the deprotection of nosyl amides, which can be accelerated by microwave irradiation. thieme-connect.de

The general mechanism for the deprotection of a nosyl group with a thiolate is as follows:

Addition of the thiolate to the aromatic ring to form a Meisenheimer complex. chem-station.com

Elimination of sulfur dioxide and the free amine. chem-station.com

This strategy has been employed in the total synthesis of natural products like ustiloxin (B1242342) D. nih.gov

Role as a Nucleophile and Acidic Proton Source

The sulfonamide moiety in this compound can act as a nucleophile, particularly after deprotonation. The resulting anion is a potent nucleophile that can participate in various substitution and addition reactions.

The proton on the sulfonamide nitrogen is acidic due to the strong electron-withdrawing nature of the adjacent sulfonyl group and the 2-nitro group on the aromatic ring. chem-station.com This acidity allows the compound to act as a proton source in certain reactions and facilitates its deprotonation to form the corresponding anion. The pKa of the N-H proton in nitrobenzenesulfonamides is low enough for them to be alkylated under Mitsunobu conditions or with a weak base. chem-station.com

Transformations of the Nitro Group

The nitro group (-NO₂) is a key reactive site in this compound, and its transformation, particularly its reduction to an amino group, is a fundamental reaction in organic synthesis.

Selective Reduction to Amino Functionality

The selective reduction of the nitro group in the presence of other reducible functional groups, such as the bromo substituent, is a common and important transformation. A variety of reagents can be employed for this purpose.

Common methods for the reduction of aromatic nitro groups to amines include:

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel with hydrogen gas is a widely used method. commonorganicchemistry.comwikipedia.org However, Pd/C can sometimes lead to dehalogenation. commonorganicchemistry.com Raney nickel is often preferred for substrates containing halogens. commonorganicchemistry.com

Metal-Acid Systems: Reagents such as iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid like hydrochloric acid or acetic acid are effective for the reduction of nitroarenes. commonorganicchemistry.comyoutube.com

Other Reducing Agents: Sodium sulfide (B99878) (Na₂S) or sodium hydrosulfite can be used for the selective reduction of nitro groups. commonorganicchemistry.comwikipedia.org A novel system using sodium borohydride (B1222165) (NaBH₄) in the presence of Ni(PPh₃)₄ as a transition metal complex has also been developed for this purpose. jsynthchem.com Hydrazine glyoxylate (B1226380) with zinc or magnesium powder has been shown to selectively and rapidly reduce aromatic nitro groups at room temperature.

The choice of reducing agent is crucial to avoid unwanted side reactions, such as the reduction of the bromo substituent. For instance, catalytic hydrogenation with Raney nickel is often used to prevent dehalogenation of aromatic halides. commonorganicchemistry.com

The following table provides examples of reagents used for the selective reduction of nitroarenes:

| Reagent | Conditions | Selectivity |

| H₂/Raney Nickel | - | Reduces nitro groups without dehalogenation of aromatic halides. commonorganicchemistry.com |

| Fe/Acid | Mild conditions | Reduces nitro groups in the presence of other reducible groups. commonorganicchemistry.com |

| Zn/Acid | Mild conditions | Reduces nitro groups in the presence of other reducible groups. commonorganicchemistry.com |

| SnCl₂ | Mild conditions | Reduces nitro groups in the presence of other reducible groups. commonorganicchemistry.com |

| Hydrazine glyoxylate/Zn or Mg | Room Temperature | Selectively reduces nitro groups without affecting halogens. |

Mechanistic Aspects of Nitro Group Reduction Pathways

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. nih.gov The exact pathway can vary depending on the reducing agent and reaction conditions.

A generally accepted mechanism, often referred to as the Haber-Lukashevich mechanism, involves the following key intermediates: orientjchem.org

Nitroso compound: The nitro group is first reduced to a nitroso group (-NO).

Hydroxylamine: The nitroso group is further reduced to a hydroxylamino group (-NHOH).

Amine: Finally, the hydroxylamino group is reduced to the amino group (-NH₂).

This process involves the successive addition of hydrogen atoms or electron-proton pairs. orientjchem.org Under certain conditions, condensation reactions between the intermediates can occur, leading to the formation of byproducts such as azoxy, azo, and hydrazo compounds. orientjchem.org

The introduction of the electron-donating amino group after reduction can hinder the further reduction of a second nitro group if present, and can also lead to futile redox cycling of intermediates under aerobic conditions. nih.gov

Reactivity of the Bromo Substituent

The bromine atom attached to the benzene ring is a key site for a variety of chemical modifications, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions

The presence of a strongly electron-withdrawing nitro group positioned ortho to the bromo substituent significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.comstackexchange.comlibretexts.org This activation facilitates the displacement of the bromide ion by a range of nucleophiles. The reaction generally proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a resonance-stabilized Meisenheimer complex. stackexchange.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the ortho-nitro group. stackexchange.com Subsequent elimination of the bromide ion restores the aromaticity of the ring, yielding the substituted product.

The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the reaction conditions. Strong nucleophiles and polar aprotic solvents generally favor the SNAr pathway. While specific studies on this compound are not extensively detailed in the provided results, the principles of SNAr reactions on similarly activated aromatic systems, such as p-bromonitrobenzene, are well-established. stackexchange.com

Table 1: Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | General Reaction Conditions |

|---|---|---|

| Ammonia (B1221849) (NH₃) | 5-Amino-2-nitrobenzenesulfonamide | High temperature and pressure |

| Alkoxides (RO⁻) | 5-Alkoxy-2-nitrobenzenesulfonamide | Base (e.g., NaH) in an aprotic solvent (e.g., THF, DMF) |

| Thiols (RSH) | 5-(Alkyl/Arylthio)-2-nitrobenzenesulfonamide | Base (e.g., K₂CO₃) in a polar solvent (e.g., DMF) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for Aryl-Aryl Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and the bromo substituent of this compound serves as an excellent handle for such transformations. nih.govfiveable.me The Suzuki-Miyaura coupling, in particular, is widely employed for the synthesis of biaryl compounds. wikipedia.orgyoutube.com This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.orgyonedalabs.com

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps: oxidative addition of the aryl bromide to a palladium(0) complex, transmetalation of the organic group from the organoboron reagent to the palladium(II) complex, and reductive elimination to form the biaryl product and regenerate the palladium(0) catalyst. youtube.comyoutube.com A variety of palladium catalysts and ligands can be employed, with the choice often depending on the specific substrates and desired reaction conditions. fiveable.me

Table 2: Example of a Suzuki-Miyaura Coupling Reaction

| Reactant | Coupling Partner | Catalyst/Ligand | Base | Solvent | Product |

|---|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol/Water | 2-Nitro-5-phenylbenzenesulfonamide |

Carbon-Halogen Bond Activation and Functionalization

Beyond traditional cross-coupling reactions, the carbon-bromine bond in this compound can be activated and functionalized through various other transition metal-catalyzed processes. nih.gov These methods allow for the introduction of a wide array of functional groups. For instance, palladium-catalyzed amination reactions (Buchwald-Hartwig amination) can be used to form carbon-nitrogen bonds, providing access to N-aryl sulfonamides. nih.gov Similarly, other transition metals can be utilized for reactions such as cyanation, carbonylation, and phosphonation.

These functionalization reactions often proceed through catalytic cycles involving oxidative addition of the C-Br bond to a low-valent metal center, followed by subsequent reaction with a nucleophile and reductive elimination. The specific conditions and catalyst systems are tailored to the desired transformation.

Aromatic Ring Reactivity and Electrophilic/Nucleophilic Substitutions

The reactivity of the aromatic ring of this compound towards further substitution is heavily influenced by the directing effects of the existing substituents. The nitro group (-NO₂) and the sulfonamide group (-SO₂NH₂) are both strongly deactivating and meta-directing for electrophilic aromatic substitution (EAS). msu.edumsu.eduyoutube.com Conversely, the bromo substituent is deactivating but ortho-, para-directing.

Given the presence of two powerful meta-directing groups, the aromatic ring is significantly deactivated towards electrophilic attack. msu.edumsu.edu Any potential electrophilic substitution would be expected to occur at the positions meta to the nitro and sulfonamide groups, which are the C4 and C6 positions. However, forcing conditions would likely be required, and such reactions are generally not favored.

On the other hand, the electron-deficient nature of the ring, enhanced by the nitro and sulfonamide groups, makes it susceptible to further nucleophilic aromatic substitution, particularly at positions activated by these groups. libretexts.orgmdpi.com While the bromo group is the most common leaving group, under certain conditions, displacement of other substituents or addition to the ring might be possible, although less common.

Table 3: Directing Effects of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| -Br | Deactivating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

| -SO₂NH₂ | Strongly Deactivating | Meta |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Reaction Mechanisms for Key Transformations of the Compound

While specific mechanistic studies on 5-Bromo-2-nitrobenzenesulfonamide are not extensively documented, its reactivity can be inferred from related compounds. A prominent transformation for aryl bromides like this is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds. The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination.

In a related study on 5-bromo-N-propylthiophene-2-sulfonamide, the Suzuki-Miyaura cross-coupling was successfully employed to synthesize a series of arylated derivatives. nih.gov The reaction was carried out using a palladium catalyst, Pd(PPh₃)₄, and a base such as potassium phosphate. nih.gov The mechanism for the transformation of this compound would be expected to follow a similar pathway.

Another potential transformation is the nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group and the sulfonylamide group activates the aromatic ring towards attack by nucleophiles, facilitating the displacement of the bromide ion. The kinetics of SNAr reactions of some 2-bromo-3-X-5-nitrothiophenes with various amines have been studied, providing insight into the mechanism. rsc.org Most of these reactions are not significantly affected by an increase in the amine concentration, which suggests that the rate-determining step is the formation of the reaction intermediate. rsc.org

Identification and Characterization of Reaction Intermediates

In the context of SNAr reactions of bromo-nitro-aromatic compounds, the formation of a Meisenheimer complex as a reaction intermediate is a well-established phenomenon. This intermediate is a resonance-stabilized anionic σ-complex. For this compound, the attack of a nucleophile at the carbon atom bearing the bromine atom would lead to the formation of such an intermediate. The stability of this intermediate is enhanced by the presence of the electron-withdrawing nitro and sulfonylamide groups, which delocalize the negative charge.

Kinetic Studies and Reaction Rate Determination for Compound Transformations

Kinetic studies provide valuable information about the factors influencing the rate of a chemical reaction. For transformations involving this compound, the reaction kinetics would be expected to be influenced by the nature of the nucleophile, the solvent, and the presence of catalysts.

In a study on the SNAr reactions of 2-bromo-3-X-5-nitrothiophenes with primary and secondary amines in benzene (B151609), it was observed that most of the reactions showed apparent kinetic constants that were not significantly affected by an increase in amine concentration. rsc.org This observation is consistent with a reaction mechanism where the initial attack of the nucleophile to form the intermediate is the slow, rate-determining step. rsc.org However, for the reactions of substrates with X = Br and CN with primary amines, base catalysis was observed. rsc.org

The following table presents data on the yields of Suzuki-Miyaura cross-coupling products of a related compound, 5-bromo-N-propylthiophene-2-sulfonamide, with various aryl boronic acids, which can give an indication of the relative reaction rates. nih.gov

| Aryl Boronic Acid | Product | Yield (%) |

| 4-methoxyphenylboronic acid | 4a | 56 |

| 3-methoxyphenylboronic acid | 4b | 58 |

| 2-methoxyphenylboronic acid | 4c | 62 |

| 4-chlorophenylboronic acid | 4d | 62 |

| 3-chlorophenylboronic acid | 4e | 66 |

| 2-chlorophenylboronic acid | 4f | 72 |

| 4-formylphenylboronic acid | 4g | 68 |

This data is for a related thiophene (B33073) compound and serves as an illustrative example.

Influence of Substituent Effects on Reactivity (e.g., Electronic, Steric)

The reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the benzene ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This is due to the stabilization of the negatively charged Meisenheimer intermediate through resonance. The bromo substituent (-Br) is also deactivating but is an ortho, para-director for electrophilic substitution.

Steric hindrance can also play a crucial role in the reactivity of this compound. For instance, in the synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides, the use of a bulkier alkyl group like isopropyl resulted in a lower yield (62%) compared to less bulky groups like ethyl (72%) and propyl (78%), suggesting that steric hindrance around the reaction center can impede the reaction. nih.gov

A study on the reactions of 2-L-5-nitro-3-X-thiophenes with amines in methanol (B129727) revealed that for most substituents, steric proximity effects were less significant than electronic effects. rsc.org However, when the substituent X was bromine, steric effects became more relevant. rsc.org In SN2 reactions, it has been shown through computational studies that while bulky substituents can be present, the activation barrier is more influenced by the weakening of electrostatic attraction and orbital interactions rather than a direct increase in steric repulsion. nih.gov

Computational and Theoretical Studies of 5 Bromo 2 Nitrobenzenesulfonamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, with Density Functional Theory (DFT) being a prominent and widely used method, are instrumental in elucidating the electronic landscape of a molecule. For 5-Bromo-2-nitrobenzenesulfonamide, DFT calculations can map out the electron distribution, which is fundamental to understanding its stability, reactivity, and intermolecular interactions. These calculations solve approximations of the Schrödinger equation to determine the electronic ground state and various excited states, providing a quantitative basis for predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ichrom.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, the presence of the electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂NH₂) groups significantly lowers the energy of the LUMO, making the aromatic ring highly electron-deficient and susceptible to nucleophilic attack. The bromine atom and the lone pairs on the oxygen and nitrogen atoms contribute to the HOMO. FMO analysis helps identify the sites most likely to engage in chemical reactions. The LUMO is typically localized over the nitro-substituted aromatic ring, indicating that this is the primary site for receiving electrons from a nucleophile. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound (Calculated using DFT)

| Parameter | Illustrative Energy Value (eV) | Description |

| HOMO Energy | -7.5 | Indicates ionization potential and electron-donating capability. |

| LUMO Energy | -2.8 | Indicates electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 4.7 | Correlates with chemical reactivity and kinetic stability. |

Note: These values are representative for a molecule of this class and serve for illustrative purposes.

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution within a molecule, mapping regions of positive and negative electrostatic potential onto the electron density surface. researchgate.net This map is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net

In a MESP map of this compound, distinct regions of varying potential would be observed:

Negative Potential (Red/Yellow): These regions, rich in electron density, are susceptible to electrophilic attack. They are expected to be localized around the oxygen atoms of the nitro and sulfonyl groups, which possess high electronegativity and lone pairs of electrons.

Positive Potential (Blue): These electron-deficient regions are prone to nucleophilic attack. For this molecule, significant positive potential would be located on the hydrogen atoms of the sulfonamide group and on the carbon atoms of the aromatic ring, particularly those ortho and para to the strongly deactivating nitro group. researchgate.netmdpi.com The carbon atom bearing the bromine is also an anticipated site for nucleophilic aromatic substitution.

Conformational Analysis and Energy Minimization of Aromatic Sulfonamides

The biological activity and physical properties of aromatic sulfonamides are profoundly influenced by their three-dimensional shape. Conformational analysis involves identifying the stable arrangements of atoms (conformers) and the energy barriers that separate them. For this compound, key conformational flexibility arises from rotation around the Carbon-Sulfur (C-S) and Sulfur-Nitrogen (S-N) bonds.

Table 2: Representative Conformational Data for Aromatic Sulfonamides

| Dihedral Angle | Typical Range | Illustrative Rotational Energy Barrier (kcal/mol) |

| C-C-S-N | 60° - 90° | 2 - 5 |

| C-S-N-H | Trans (~180°), Cis (~0°), Gauche (~60°) | 1 - 3 |

Note: These values are illustrative and depend on the specific substitution pattern and computational method.

Transition State Modeling for Reaction Pathways

Transition state theory provides a framework for understanding reaction rates by examining the structure and energy of the transition state—the highest energy point along a reaction coordinate. wikipedia.org Computational modeling allows for the localization of these fleeting structures, offering insights into the mechanism of a chemical transformation.

A plausible reaction pathway for this compound is nucleophilic aromatic substitution (SₙAr), where a nucleophile replaces the bromine atom or potentially the nitro group. Given the strong electron-withdrawing nature of the nitro and sulfonyl groups, the aromatic ring is highly activated for this type of reaction. nih.govnih.gov

Transition state modeling for an SₙAr reaction would involve:

Reactant Complex Formation: Modeling the initial interaction between this compound and a nucleophile (e.g., a hydroxide (B78521) or alkoxide ion).

Transition State Location: Identifying the high-energy transition state structure, which for an SₙAr reaction is often the formation of the Meisenheimer complex, a negatively charged intermediate where the nucleophile has added to the ring, temporarily disrupting its aromaticity. researchgate.net Calculations show that for some systems, this intermediate is a true transition state rather than a stable species. mdpi.com

Product Formation: Modeling the departure of the leaving group (bromide) to restore aromaticity and form the final product.

By calculating the energies of the reactants, transition state, and products, an energy profile for the reaction can be constructed, allowing for the determination of the activation energy, which is directly related to the reaction rate.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman) and Comparison with Experimental Data

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be crucial for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, it is possible to calculate the nuclear magnetic shielding tensors, which can be converted into ¹H and ¹³C NMR chemical shifts. nih.gov These predicted shifts, when compared to experimental data, can confirm the molecular structure and help in the assignment of complex spectra, especially for distinguishing between isomers.

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Substituted Nitrobenzenesulfonamide

| Spectroscopic Parameter | Predicted Value (Computational) | Typical Experimental Value |

| ¹H NMR (ppm, Ar-H) | 7.8 - 8.5 | 7.7 - 8.4 |

| ¹³C NMR (ppm, C-NO₂) | ~148 | ~147 |

| IR Frequency (cm⁻¹, asym. NO₂ stretch) | 1535 | 1530 |

| IR Frequency (cm⁻¹, sym. SO₂ stretch) | 1170 | 1165 |

Note: These are representative values. The exact values depend on the solvent, concentration, and experimental conditions.

This synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis, enabling a comprehensive understanding of molecular structure and properties.

Advanced Spectroscopic and Crystallographic Characterization in Research Context

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the detailed molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

¹H, ¹³C, and 2D NMR Techniques

A complete NMR characterization of 5-Bromo-2-nitrobenzenesulfonamide would involve a suite of experiments, including ¹H NMR, ¹³C NMR, and various two-dimensional (2D) techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display characteristic signals for the aromatic protons and the sulfonamide NH₂ protons. The three aromatic protons will appear as a complex multiplet system due to their coupling with each other. The chemical shifts will be influenced by the strong electron-withdrawing effects of the nitro (NO₂) and sulfonyl (SO₂NH₂) groups, and the bromo (Br) substituent. The protons ortho to the nitro group are expected to be the most downfield shifted. The two protons of the sulfonamide group would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. For this compound, six distinct signals are expected for the aromatic carbons. The chemical shifts of these carbons are diagnostic of their electronic environment. The carbon bearing the nitro group (C2) and the carbon bearing the bromo group (C5) will be significantly influenced. The carbon attached to the sulfonamide group (C1) will also show a characteristic shift.

2D NMR Techniques: To definitively assign the proton and carbon signals, 2D NMR experiments are indispensable. A COSY spectrum would reveal the coupling relationships between the aromatic protons, helping to delineate the substitution pattern. An HSQC or HMQC (Heteronuclear Multiple Quantum Coherence) spectrum would correlate each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon skeleton. Further confirmation can be obtained from an HMBC (Heteronuclear Multiple Bond Correlation) spectrum, which shows correlations between protons and carbons over two or three bonds.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.8 - 8.2 | 125 - 130 |

| H-4 | 7.6 - 7.9 | 130 - 135 |

| H-6 | 8.2 - 8.5 | 120 - 125 |

| NH₂ | 7.0 - 8.0 (broad) | - |

| C-1 | - | 140 - 145 |

| C-2 | - | 148 - 153 |

| C-3 | - | 125 - 130 |

| C-4 | - | 130 - 135 |

| C-5 | - | 115 - 120 |

| C-6 | - | 120 - 125 |

| Note: These are predicted values and may vary based on the solvent and experimental conditions. |

Advanced NMR Applications (e.g., for conformational studies)

Beyond basic structural assignment, advanced NMR techniques can provide insights into the dynamic behavior of this compound in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to study through-space interactions between protons. This information is valuable for determining the preferred conformation of the sulfonamide group relative to the aromatic ring. Variable temperature (VT) NMR studies could also reveal information about rotational barriers around the C-S and S-N bonds.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H stretching of the sulfonamide group, typically in the region of 3400-3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group will give rise to strong bands around 1350-1300 cm⁻¹ and 1170-1150 cm⁻¹, respectively. The nitro group will also exhibit strong characteristic absorptions for its asymmetric and symmetric stretching vibrations, usually found near 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, and C=C stretching vibrations within the ring will appear in the 1600-1450 cm⁻¹ region. The C-Br stretching vibration will be observed at lower frequencies, typically in the 700-500 cm⁻¹ range.

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the non-polar bonds, which often give weak signals in the IR spectrum.

Interactive Data Table: Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (NH₂) | N-H Stretch | 3400 - 3200 |

| Sulfonamide (SO₂) | Asymmetric S=O Stretch | 1350 - 1300 |

| Sulfonamide (SO₂) | Symmetric S=O Stretch | 1170 - 1150 |

| Nitro (NO₂) | Asymmetric N=O Stretch | 1550 - 1500 |

| Nitro (NO₂) | Symmetric N=O Stretch | 1360 - 1300 |

| Aromatic Ring | C-H Stretch | > 3000 |

| Aromatic Ring | C=C Stretch | 1600 - 1450 |

| Bromoalkane | C-Br Stretch | 700 - 500 |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is crucial for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of the molecular ion. For this compound (C₆H₅BrN₂O₄S), the exact mass can be calculated and compared with the experimentally determined value to confirm the elemental composition. The presence of bromine would be readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is often unique to the molecule's structure and can be used for confirmation. For this compound, common fragmentation pathways would likely involve the loss of the nitro group (NO₂), the sulfonyl group (SO₂), or the entire sulfonamide moiety (SO₂NH₂). The cleavage of the C-Br bond would also be an expected fragmentation. Analysis of these fragment ions provides a detailed fingerprint of the molecule, confirming the connectivity of the different functional groups.

Interactive Data Table: Expected Mass Spectrometry Fragments

| Ion | m/z (for ⁷⁹Br) | Description |

| [C₆H₅BrN₂O₄S]⁺ | 295.9 | Molecular Ion |

| [C₆H₅BrO₂S]⁺ | 249.9 | Loss of NO₂ |

| [C₆H₅BrN₂]⁺ | 183.9 | Loss of SO₂ |

| [C₆H₄BrO₂S]⁺ | 234.9 | Loss of NH |

| [C₆H₅S]⁺ | 109.0 | Loss of Br, NO₂, and O₂ |

| [C₆H₄Br]⁺ | 155.9 | Loss of SO₂NH₂ and NO₂ |

| Note: The m/z values are nominal and will show an M+2 peak of similar intensity due to the ⁸¹Br isotope. |

X-ray Diffraction Crystallography for Solid-State Structure Elucidation

X-ray diffraction crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on the molecular structure, conformational preferences, and the packing of molecules in the crystal lattice. However, a prerequisite for such analysis is the successful growth of a single crystal of the compound and its subsequent analysis, with the results being made publicly available.

Molecular Geometry and Bond Parameters

Information on the specific bond lengths, bond angles, and torsion angles for this compound is not available as its crystal structure has not been publicly reported.

Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding, Halogen Bonding)

A description of the hydrogen bonding, halogen bonding, and other intermolecular forces that govern the supramolecular assembly of this compound in the solid state cannot be provided, as this information is derived from crystal structure analysis, which is currently unavailable.

Synthetic Utility and Applications of 5 Bromo 2 Nitrobenzenesulfonamide As a Chemical Building Block

Role in the Synthesis of Nitrogen-Containing Heterocycles

5-Bromo-2-nitrobenzenesulfonamide serves as a versatile building block in the synthesis of various nitrogen-containing heterocyclic compounds. Its unique combination of a reactive sulfonamide group and a substituted aromatic ring allows for its incorporation into complex molecular architectures.

Formation of Medium-Sized Cyclic Amines and Macrocycles

The synthesis of medium-sized heterocycles, which contain seven or more atoms in the ring, can be challenging due to unfavorable enthalpic and entropic factors. nih.gov However, this compound has been utilized in strategies to overcome these hurdles. The sulfonamide nitrogen can act as a nucleophile in intramolecular cyclization reactions, leading to the formation of cyclic sulfonamides. These cyclic structures can then be further elaborated or the sulfonamide group can be cleaved to afford the desired cyclic amine.

Macrocycles, large ring systems typically containing 12 or more atoms, are of significant interest in various fields, including medicinal chemistry and materials science. nih.gov While direct examples of this compound in macrocycle synthesis are not prevalent in the reviewed literature, the principles of using sulfonamides in ring-closing reactions are applicable. The formation of nitrogen-containing macrocycles often involves the reaction of diamines with other difunctional reagents. mdpi.com The amino group of a deprotected sulfonamide derived from this compound could potentially serve as one of the reactive sites in such macrocyclization reactions.

Construction of Fused Ring Systems (e.g., Indolines)

The synthesis of fused ring systems, where two or more rings share a common bond, is a cornerstone of organic synthesis. The construction of indolines, a common motif in biologically active molecules, can be approached using various strategies. While direct application of this compound in indoline (B122111) synthesis is not explicitly detailed, related chemistries suggest its potential. For instance, the synthesis of 5-bromoindole (B119039) involves the reaction of indole (B1671886) with sodium bisulfite, followed by acetylation and subsequent bromination. google.com The nitro and bromo substituents on the benzenesulfonamide (B165840) ring offer handles for various chemical transformations that could be exploited in the construction of fused systems.

Precursor for Advanced Aromatic Systems and Functional Materials (excluding biological activity)

The aromatic ring of this compound, adorned with both a bromine atom and a nitro group, makes it an attractive precursor for the synthesis of more complex aromatic systems. The bromine atom can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govmdpi.com This allows for the connection of the benzenesulfonamide core to other aromatic or aliphatic fragments, leading to the creation of larger, conjugated systems.

These extended aromatic systems can be designed to have specific electronic and photophysical properties, making them suitable for applications in functional materials. For example, the incorporation of specific luminophores can lead to materials with enhanced solid-state emission, a desirable property for organic light-emitting diodes (OLEDs). nih.gov The rigidity and defined geometry of macrocyclic structures derived from such building blocks can further enhance their performance in these applications. nih.gov

Use as a Reagent in Organic Synthesis Beyond Direct Incorporation

While primarily used as a building block that is incorporated into the final molecular structure, the reactivity of this compound and related compounds can also be harnessed in other ways. For instance, the nitro group can be reduced to an amine, which can then be diazotized and subjected to Sandmeyer-type reactions to introduce a variety of other functional groups. heteroletters.org

Furthermore, the sulfonamide moiety itself can influence the reactivity of adjacent functional groups. In some cases, the sulfonamide can act as a temporary activating group, facilitating a desired transformation before being removed.

Future Directions and Emerging Research Avenues in 5 Bromo 2 Nitrobenzenesulfonamide Chemistry

Development of Asymmetric Synthetic Routes

The creation of chiral molecules is a cornerstone of modern chemistry, particularly in the synthesis of complex molecular targets. While direct asymmetric synthesis of 5-Bromo-2-nitrobenzenesulfonamide itself is not a primary focus, its functional groups offer multiple handles for introducing chirality into derivative structures. Future research is poised to leverage this potential.

One promising avenue is the use of the sulfonamide group as a directing or activating group in asymmetric transformations. Chiral sulfonamides are valuable building blocks and catalysts in organic synthesis. nih.gov Methodologies developed for the asymmetric synthesis of chiral sulfimides, the aza-analogues of sulfoxides, could potentially be adapted. For instance, a strategy involving the stereospecific O-alkylation of an enantioenriched sulfinamide followed by nucleophilic addition could be explored to create chiral sulfur centers. nih.gov

Furthermore, the nitro group can play a critical role. Asymmetric conjugate additions to nitroalkenes are a well-established method for creating stereocenters. mdpi.com The nitro group in this compound could be reduced to an amine, which could then be transformed into a chiral N-heterocycle or used as a handle to attach a chiral auxiliary, guiding subsequent stereoselective reactions on the aromatic ring or its substituents. Research into multicomponent reactions to form highly functionalized pyrrolidine (B122466) derivatives highlights the utility of sulfonamide nucleophiles in complex asymmetric syntheses. purdue.edu

Table 1: Potential Asymmetric Strategies

| Strategy | Transformation | Rationale & Potential Advantage |

|---|---|---|

| Chiral Auxiliary Attachment | Derivatization of the sulfonamide nitrogen with a chiral group. | The auxiliary could direct stereoselective functionalization at the ortho-position to the sulfonamide. |

| Asymmetric C-H Functionalization | Direct, catalyzed introduction of a new substituent on the aromatic ring. | Offers a highly atom-economical route to novel chiral derivatives without pre-functionalization. |

| Catalytic Asymmetric Reduction | Stereoselective reduction of the nitro group to a chiral amine or hydroxylamine. | Creates a valuable chiral synthon directly from the nitro precursor. |

Integration into Flow Chemistry Systems for Scalable Production

The synthesis of nitroaromatic compounds often involves highly exothermic and hazardous nitration reactions, while sulfonamide synthesis can require harsh conditions. vapourtec.com These characteristics make the production of this compound an ideal candidate for transition from traditional batch processing to modern flow chemistry systems. ewadirect.com

Flow chemistry, which involves performing reactions in a continuously flowing stream through small-diameter tubes or microreactors, offers significant advantages in safety, efficiency, and scalability. ewadirect.com The high surface-area-to-volume ratio of these reactors allows for superior heat transfer, mitigating the risk of thermal runaways associated with nitration. vapourtec.com This precise temperature control can also lead to higher selectivity and purer products.

A fully automated flow-through process has been successfully developed for the production of secondary sulfonamides, demonstrating the viability of this technology for sulfonamide chemistry. vapourtec.comnih.gov Such systems can incorporate automated steps for reaction, quenching, extraction, and even purification, leading to a streamlined and efficient manufacturing process. For this compound, a multi-step flow synthesis could be envisioned where the initial nitration of a bromo-benzenesulfonyl chloride precursor is followed immediately by amidation in a subsequent reactor module. This integration avoids the isolation of potentially hazardous intermediates and reduces solvent waste.

Table 2: Comparison of Batch vs. Flow Synthesis for this compound

| Parameter | Conventional Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Safety | High risk of thermal runaway during nitration; potential for localized overheating. | Excellent heat dissipation minimizes explosion risk; small reaction volume enhances safety. ewadirect.com |

| Scalability | Complex and often requires process re-optimization. | Achieved by "numbering-up" (running parallel reactors) or "scaling-up" (longer run times). ewadirect.com |

| Process Control | Difficult to precisely control temperature and mixing. | Precise control over residence time, temperature, and stoichiometry. |

| Product Quality | Potential for side-product formation due to poor heat control. | Often results in higher yields and purities due to uniform reaction conditions. vapourtec.com |

| Footprint | Large reactor vessels required for industrial scale. | Significantly smaller plant footprint. |

Exploration of Photocatalytic and Electrocatalytic Transformations

Photocatalysis and electrocatalysis represent green and powerful alternatives to traditional chemical transformations, often operating under mild conditions without the need for harsh reagents. These technologies open new avenues for the functionalization of this compound.

Photocatalysis: The selective reduction of nitroarenes to anilines is a key transformation, and photocatalysis offers a promising route. mdpi.com Studies have shown that heterogeneous photocatalysts, such as TiO2 or CdS nanorods, can efficiently catalyze the reduction of nitrobenzene (B124822) derivatives to their corresponding anilines under visible light irradiation, using alcohols or other organic molecules as hydrogen donors. mdpi.comrsc.orgrsc.org This approach could be applied to selectively reduce the nitro group of this compound to 5-Bromo-2-aminobenzenesulfonamide, a valuable intermediate for dyes, pharmaceuticals, and further cross-coupling reactions, while preserving the bromine and sulfonamide functionalities. The process is often clean, with high conversion rates. nih.govnih.gov

Electrocatalysis: Electrochemical synthesis is emerging as a sustainable method for forming C-S and S-N bonds. chemistryworld.com Recent advancements have demonstrated the direct, metal-free electrochemical synthesis of sulfonamides from arenes, sulfur dioxide, and amines. nih.govnih.gov This method proceeds via C-H activation and avoids the need for pre-functionalized starting materials like sulfonyl chlorides. While this compound is already synthesized, this technology could be applied to create novel derivatives. More relevantly, electrochemical methods have been developed for the oxidative coupling of thiols and amines to form sulfonamides, a process driven entirely by electricity with hydrogen as the only byproduct. acs.orgnoelresearchgroup.com This could be a future strategy for synthesizing derivatives of this compound under exceptionally mild and green conditions.

Advanced Materials Science Applications (excluding biological, e.g., optoelectronics, polymers)

The unique combination of functional groups in this compound makes it an intriguing, though currently underexplored, building block for advanced materials.

Polymers: The bromine atom is a versatile handle for polymerization and polymer modification. It can be readily converted into a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing the incorporation of the molecule into the backbone or as a pendant group on a polymer chain. The nitrobenzenesulfonamide moiety itself has been investigated as a redox-responsive cleavable linker in polymer systems. nih.gov This functionality could be exploited to design smart polymers that degrade or release payloads in response to specific chemical stimuli. Furthermore, the sulfonamide group can participate in hydrogen bonding, which could be used to control the supramolecular structure and properties of resulting polymers.

Optoelectronic Materials: The development of novel organic materials for optoelectronic applications is a rapidly growing field. The properties of such materials are heavily dependent on their electronic structure, which is influenced by electron-donating and electron-withdrawing groups. The powerful electron-withdrawing nature of both the nitro and sulfonamide groups can significantly lower the HOMO and LUMO energy levels of the aromatic system. This electronic perturbation, combined with the heavy bromine atom which can influence spin-orbit coupling, makes this scaffold a candidate for incorporation into materials for photovoltaics, light-emitting diodes (LEDs), or transistors. Research on other sulfonamide-based Schiff bases has shown that their optical and electrical properties, such as bandgap energies and dielectric constants, can be tuned. researchgate.net By using the bromine atom to couple this compound to other conjugated systems, new materials with tailored optoelectronic properties could be designed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.